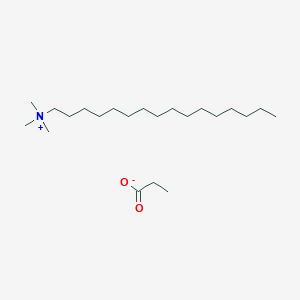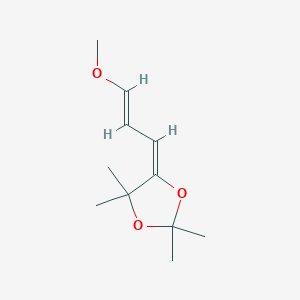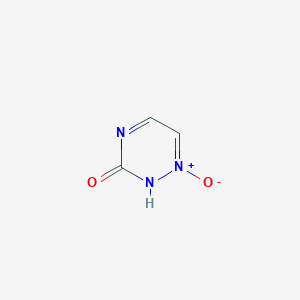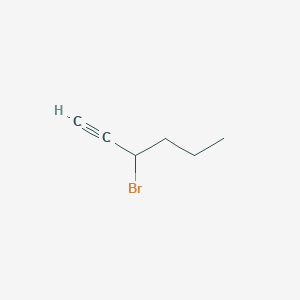
Dibutyl (2-methylprop-2-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (2-methylprop-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C12H27O3P. This compound is characterized by the presence of a phosphonate group attached to a 2-methylprop-2-en-1-yl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2-methylprop-2-en-1-yl)phosphonate typically involves the reaction of dibutyl phosphite with 2-methylprop-2-en-1-yl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (2-methylprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibutyl (2-methylprop-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dibutyl (2-methylprop-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant.
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Resmethrin: A pyrethroid insecticide with various applications.
Uniqueness
Dibutyl (2-methylprop-2-en-1-yl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to mimic biological phosphates makes it particularly valuable in biochemical research and potential therapeutic applications.
Properties
CAS No. |
51533-71-2 |
|---|---|
Molecular Formula |
C12H25O3P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1-[butoxy(2-methylprop-2-enyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H25O3P/c1-5-7-9-14-16(13,11-12(3)4)15-10-8-6-2/h3,5-11H2,1-2,4H3 |
InChI Key |
FZCQLPCUKMOTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC(=C)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)



![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)


